molecular formula C₁₂H₁₄ClIN₂O₅ B1140295 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine CAS No. 94048-47-2

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine

Cat. No.: B1140295
CAS No.: 94048-47-2
M. Wt: 428.61
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine is a compound that belongs to the class of nucleosides. It is characterized by the presence of iodine and chlorine atoms, which are attached to the uridine molecule. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with various enzymes, including nucleoside phosphorylases and kinases, which are involved in the phosphorylation and incorporation of nucleosides into DNA and RNA. The presence of the iodine and chlorine atoms in the compound can affect its binding affinity and specificity towards these enzymes, potentially leading to altered enzymatic activity and inhibition of nucleic acid synthesis .

Cellular Effects

The effects of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with DNA replication and inducing apoptosis. It can also affect cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . Additionally, 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine can modulate the activity of transcription factors, further influencing cellular functions.

Molecular Mechanism

At the molecular level, 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine exerts its effects through several mechanisms. It can bind to the active sites of nucleoside phosphorylases and kinases, inhibiting their activity and preventing the incorporation of nucleosides into nucleic acids. This inhibition can lead to the accumulation of nucleoside analogs, which can be incorporated into DNA and RNA, causing chain termination and disrupting nucleic acid synthesis . Additionally, the compound can induce conformational changes in enzymes, further affecting their catalytic activity.

Temporal Effects in Laboratory Settings

The stability and degradation of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound can undergo hydrolysis and deiodination, leading to the formation of degradation products that may have different biological activities . In in vitro studies, the temporal effects of the compound can be monitored by assessing changes in cell viability, proliferation, and gene expression over extended periods.

Dosage Effects in Animal Models

In animal models, the effects of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine vary with different dosages. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant inhibition of tumor growth and induction of apoptosis in cancer cells . Excessive doses can result in toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine is involved in several metabolic pathways, including those related to nucleoside metabolism and detoxification. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in the biotransformation and elimination of xenobiotics . The compound can also affect metabolic flux and alter the levels of metabolites, influencing cellular homeostasis and response to stress.

Transport and Distribution

The transport and distribution of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine within cells and tissues are mediated by various transporters and binding proteins. These include nucleoside transporters, which facilitate the uptake and efflux of nucleoside analogs across cell membranes . The compound’s distribution can also be influenced by its binding affinity to plasma proteins, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on nucleic acid synthesis and energy metabolism . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the compound’s localization and stability within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine typically involves the protection of the hydroxyl groups of uridine, followed by halogenation. The process begins with the protection of the 2’ and 3’ hydroxyl groups using isopropylidene to form 2’,3’-O-isopropylidene uridine. This intermediate is then subjected to iodination and chlorination reactions to introduce the iodine and chlorine atoms at the 5’ position.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality. The production capacity can range from kilograms to metric tons, depending on the demand.

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine, which can be used for further synthetic applications .

Scientific Research Applications

5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.

    Biology: The compound is used in studies related to nucleic acid chemistry and enzymology.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

  • 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine
  • 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-bromouridine

Uniqueness

5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine is unique due to the presence of both iodine and chlorine atoms, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-chloropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIGXEKNXBLQOR-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)Cl)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClIN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.